molecular formula C6H5ClN4 B1295823 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine CAS No. 5399-95-1

7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1295823
CAS No.: 5399-95-1
M. Wt: 168.58 g/mol
InChI Key: PVLXFOBJWRGYFQ-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position of the pyrazole ring distinguishes it from other derivatives in this family. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell growth and division .

Result of Action

The result of this compound’s action is the significant inhibition of cell growth in various cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

Biochemical Analysis

Biochemical Properties

7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other proteins and enzymes involved in cell signaling pathways, further contributing to its anticancer effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis, inhibits cell migration, and suppresses cell cycle progression . It influences cell signaling pathways by modulating the activity of key proteins involved in these pathways, leading to altered gene expression and cellular metabolism . For instance, in breast cancer cells (MCF-7), this compound has been shown to significantly inhibit tumor growth and induce DNA fragmentation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis . Additionally, molecular docking studies have confirmed the strong binding affinity of this compound to CDK2, further validating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on cellular function may diminish over time due to potential adaptive responses by the cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion . Additionally, this compound may influence metabolic flux by altering the activity of enzymes involved in key metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Once inside the cells, this compound accumulates in specific cellular compartments, where it exerts its biological effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy . The localization of the compound within subcellular structures is essential for its ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.

    Reduction Products: Reduced derivatives with hydrogen atoms added to the structure.

Scientific Research Applications

7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorine atom at the 7th position and the methyl group at the 3rd position enhances its potential as a kinase inhibitor and its ability to undergo various chemical transformations.

Properties

IUPAC Name

7-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLXFOBJWRGYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277922
Record name 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5399-95-1
Record name 5399-95-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4942
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Record name 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine in the synthesis of formycin A analogs?

A1: this compound serves as the foundational molecule in the synthesis of a specific acyclo analog of formycin A []. The synthesis involves a series of reactions starting with the reaction of this compound with methanol/hydrogen chloride, followed by methylation and further modifications to ultimately yield the desired acyclo formycin A analog, 7-amino-3-(2-hydroxyethoxymethyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidine [].

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